Yo-Pro-3(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

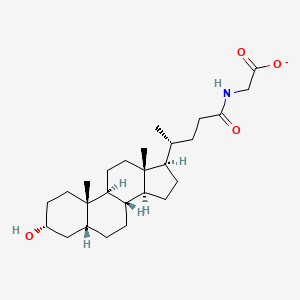

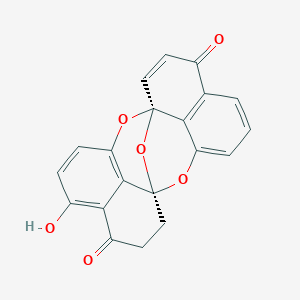

Yo-Pro-3(2+) is an unsymmetrical cationic C3 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a quinolinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.

Scientific Research Applications

Characterization of Nonviral Gene Delivery Systems

Yo-Pro-3(2+) has been utilized in the spectroscopic characterization of nonviral gene delivery systems. A fluorimetric assay was developed to characterize the condensation of plasmid DNA by protamine sulfate and cationic DOTAP liposomes, comparing Yo-Pro-3(2+) among other nucleic acid stains for this purpose. The dye was identified as beneficial for fluorometric analyses, offering advantages in stability, reproducibility, and signal-to-noise ratio for condensation experiments (Welz & Fahr, 2001).

Evaluation of P2X7 Receptor Activation

A microplate-based cytometry protocol was established using Yo-Pro-3(2+) for the quantitative estimation of P2X7 receptor activation. The protocol facilitates rapid and accurate quantification of P2X7 receptor activation, which is linked to various pathological conditions. This method was highlighted for its reproducibility and speed, representing a significant advancement in studying P2X7 receptor activity (Rat et al., 2017).

Nuclear Counterstaining in Dual-Colour FISH

In the context of fluorescence in situ hybridization (FISH), Yo-Pro-3(2+) demonstrated utility in optimal nuclear counterstaining for dual-colour FISH analysis, especially when used in conjunction with confocal laser scanning microscopy (CLSM). Its specificity for nuclei without cytoplasmic staining, along with its emission properties, makes it a suitable choice for this application (Bink et al., 2001).

Super-Resolution Microscopy Applications

The dye has been explored for its potential in super-resolution imaging of DNA, providing insights into DNA topology at the nanoscale. This application takes advantage of the dye's ability to blink or photoswitch in suitable conditions, enabling super-resolution imaging beyond the diffraction limit of light microscopy (Flors, 2010).

Study of DNA-Intercalating Dyes Interaction

Research on the interaction of oxazole yellow dyes with DNA, including Yo-Pro-3(2+), has contributed significantly to understanding the biophysical characteristics of DNA-dye interactions. This includes investigations into the force-extension behavior of DNA molecules in the presence of these dyes and their implications for studying DNA mechanics and structure (Murade et al., 2009).

properties

Product Name |

Yo-Pro-3(2+) |

|---|---|

Molecular Formula |

C26H31N3O+2 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

trimethyl-[3-[4-[(Z,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C26H31N3O/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23/h5-9,11-17,19H,10,18,20H2,1-4H3/q+2 |

InChI Key |

JIYYUKBHTPHYQP-UHFFFAOYSA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)

![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)

![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)

![(1S,2R,3S,6S,9S,11R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1262612.png)

![2-[7-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1262616.png)